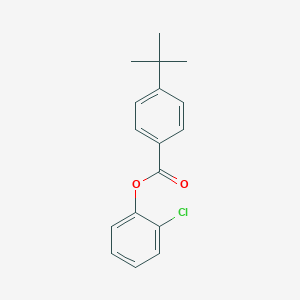

2-Chlorophenyl 4-tert-butylbenzoate

Descripción

2-Chlorophenyl 4-tert-butylbenzoate is an ester compound comprising a 2-chlorophenyl group linked via an ester bond to a 4-tert-butyl-substituted benzoate moiety. The tert-butyl group introduces significant steric bulk, while the 2-chloro substituent on the phenyl ring contributes electron-withdrawing effects. Such structural features influence physicochemical properties like solubility, thermal stability, and reactivity, making this compound relevant in materials science and pharmaceutical intermediates .

Propiedades

Fórmula molecular |

C17H17ClO2 |

|---|---|

Peso molecular |

288.8 g/mol |

Nombre IUPAC |

(2-chlorophenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C17H17ClO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)20-15-7-5-4-6-14(15)18/h4-11H,1-3H3 |

Clave InChI |

NWFWQFDXWMRONX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoate Moiety

a. 4-tert-Butylbenzoate Derivatives

- 2-Oxo-2H-chromen-3-yl 4-tert-butylbenzoate (Coumarin Derivative): This compound shares the 4-tert-butylbenzoate group but replaces the 2-chlorophenyl with a coumarin (2-oxochromene) system. Crystallographic data (CCDC 1509735) reveals intermolecular C–H···O interactions stabilizing its lattice, a feature absent in the non-planar 2-chlorophenyl analog . Key Difference: The coumarin derivative’s extended π-system increases melting point (mp) and photostability compared to 2-chlorophenyl 4-tert-butylbenzoate.

tert-Butyl 2-bromo-5-fluorobenzoate :

Here, the benzoate carries bromo and fluoro substituents instead of tert-butyl. Halogens increase polarity but reduce thermal stability due to weaker C–X bonds. The tert-butyl group in 2-chlorophenyl 4-tert-butylbenzoate enhances steric protection, slowing hydrolysis compared to halogenated analogs .

b. Halogenated Phenyl Esters

- Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with a 2-chlorophenyl group. The aminoethoxy side chain increases water solubility but introduces susceptibility to oxidative degradation, unlike the more hydrophobic 2-chlorophenyl 4-tert-butylbenzoate .

Electronic and Steric Contributions

Degradation and Impurity Profiles

- Unidentified Degradation Products of 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]: Impurities in related dihydropyridine esters (e.g., diethyl derivatives) arise from hydrolysis or oxidation, suggesting that 2-chlorophenyl esters may share similar degradation pathways under acidic conditions. However, the tert-butyl group in 2-chlorophenyl 4-tert-butylbenzoate likely mitigates such reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.